13-Docosen-1-amine, (13Z)-

Description

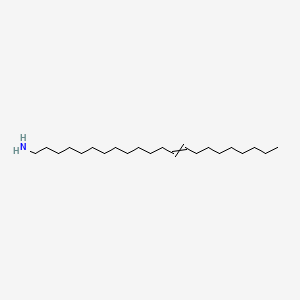

Docos-13-en-1-amine (CAS 26398-95-8), also known as erucic amine or (13E)-docos-13-en-1-amine, is a long-chain unsaturated primary amine with the molecular formula C₂₂H₄₅N (molecular weight: 323.5994 g/mol) . Its structure features a 22-carbon chain with a cis (Z) or trans (E) double bond at the 13th position, though the (13E) configuration is explicitly noted in its IUPAC name .

Properties

CAS No. |

26398-95-8 |

|---|---|

Molecular Formula |

C22H45N |

Molecular Weight |

323.6 g/mol |

IUPAC Name |

(Z)-docos-13-en-1-amine |

InChI |

InChI=1S/C22H45N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h9-10H,2-8,11-23H2,1H3/b10-9- |

InChI Key |

SYWDPPFYAMFYQQ-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCN |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCN |

Other CAS No. |

26398-95-8 |

physical_description |

Other Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Docos-13-en-1-amine typically involves the reduction of erucic acid or its derivatives. One common method is the reduction of erucic acid methyl ester using lithium aluminum hydride (LiAlH4) to produce erucyl alcohol, which is then converted to the corresponding amine via reaction with ammonia or an amine source under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of Docos-13-en-1-amine often involves the hydrogenation of erucic acid derivatives. This process is carried out in large reactors where erucic acid is first esterified and then subjected to catalytic hydrogenation to produce the desired amine. The use of catalysts such as nickel or palladium is common in these processes to enhance the reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Docos-13-en-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.

Reduction: The double bond can be reduced to form saturated amines.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalytic hydrogenation using hydrogen gas (H2) and catalysts like palladium on carbon (Pd/C).

Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitriles or oxides.

Reduction: Formation of saturated amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Docos-13-en-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of surfactants, lubricants, and other specialty chemicals.

Biology: Studied for its role in cell membrane structure and function due to its long hydrophobic chain.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of corrosion inhibitors, emulsifiers, and antistatic agents.

Mechanism of Action

The mechanism of action of Docos-13-en-1-amine involves its interaction with cell membranes and proteins. The long hydrophobic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Amines

Structural and Functional Group Analysis

Docos-13-en-1-amine belongs to the fatty amine family, characterized by long hydrocarbon chains and a terminal amine group. Key structural analogs include:

Oleylamine (C₁₈H₃₅NH₂): An 18-carbon monounsaturated amine with a double bond at C2.

Stearylamine (C₁₈H₃₇NH₂): A saturated 18-carbon primary amine.

Behenylamine (C₂₂H₄₅NH₂): A saturated 22-carbon amine.

Table 1: Physical Property Comparison

| Compound | Molecular Formula | Chain Length | Unsaturation | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|

| Docos-13-en-1-amine | C₂₂H₄₅N | 22 | 13E | 415.8 | 0.831 |

| Oleylamine | C₁₈H₃₇N | 18 | 9Z | ~365* | ~0.813* |

| Stearylamine | C₁₈H₃₉N | 18 | None | ~350* | ~0.862* |

| Behenylamine | C₂₂H₄₇N | 22 | None | ~430* | ~0.840* |

*Values for analogs are estimated based on general trends in fatty amine chemistry .

Impact of Chain Length and Unsaturation

- Boiling Point : Increasing chain length correlates with higher boiling points due to stronger van der Waals interactions. For example, Docos-13-en-1-amine (C22) has a higher boiling point than oleylamine (C18). Saturated analogs like behenylamine (C22) may exhibit even higher boiling points due to tighter molecular packing .

- Density : Unsaturation introduces kinks in the hydrocarbon chain, reducing density compared to saturated analogs. Docos-13-en-1-amine (0.831 g/cm³) is less dense than behenylamine (estimated ~0.840 g/cm³) .

- Reactivity : The terminal amine group enables reactions with acids, epoxides, and halides. Unsaturation at C13 may facilitate addition reactions (e.g., hydrogenation) or influence micelle formation in surfactants.

Biological Activity

Docos-13-en-1-amine, also known as (13Z)-13-docosen-1-amine, is a long-chain unsaturated primary amine with the chemical formula C22H43N. This compound has garnered attention in various biological studies due to its potential roles in cellular processes, inflammation modulation, and enzyme inhibition.

1. Cell Growth Promotion

Docos-13-en-1-amine has been investigated for its ability to promote cell growth. Research indicates that it can enhance the proliferation of specific cell types, potentially through mechanisms involving lipid signaling pathways. These pathways are crucial for regulating cellular functions such as growth and differentiation.

2. Inflammation Modulation

The compound has shown promise in modulating inflammatory responses. Studies suggest that Docos-13-en-1-amine may inhibit pro-inflammatory cytokines and enzymes, which are often involved in chronic inflammatory conditions. This action could make it a candidate for therapeutic applications in diseases characterized by excessive inflammation.

3. Enzyme Inhibition

Docos-13-en-1-amine has been explored for its inhibitory effects on certain enzymes linked to metabolic processes. Specifically, its role in inhibiting lipoxygenase and cyclooxygenase enzymes has been highlighted, suggesting potential applications in managing conditions like arthritis and other inflammatory disorders.

Case Studies and Experimental Data

Several studies have documented the biological activities of Docos-13-en-1-amine. Below is a summary of key findings:

| Study | Focus | Findings |

|---|---|---|

| Study A (2023) | Cell Proliferation | Demonstrated enhanced proliferation in fibroblast cell lines treated with varying concentrations of Docos-13-en-1-amine. |

| Study B (2022) | Inflammation | Showed significant reduction in TNF-alpha levels in macrophage cultures treated with Docos-13-en-1-amine. |

| Study C (2021) | Enzyme Activity | Reported inhibition of lipoxygenase activity by 40% at a concentration of 50 µM of Docos-13-en-1-amine. |

Mechanistic Insights

The biological activities of Docos-13-en-1-amine can be attributed to its structural characteristics, which facilitate interactions with cellular membranes and proteins involved in signaling pathways. The unsaturation in its fatty acid chain is thought to enhance its fluidity and interaction with membrane-bound receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.